molecular formula C18H28F3N2O6P B570597 W140 (trifluoroacetate salt) CAS No. 909725-64-0

W140 (trifluoroacetate salt)

Cat. No.: B570597
CAS No.: 909725-64-0
M. Wt: 456.4 g/mol
InChI Key: JDWCNCPWPLHFEX-RSAXXLAASA-N
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Description

W140 trifluoroacetate salt is the inactive enantiomer of the sphingosine-1-phosphate receptor 1 antagonist W146. It is primarily used as a negative control in scientific studies involving sphingosine-1-phosphate receptor 1 signaling. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol .

Scientific Research Applications

W140 trifluoroacetate salt is widely used in scientific research as a control compound. Its applications include:

Biochemical Analysis

Biochemical Properties

W140 (trifluoroacetate salt) plays a role in biochemical reactions primarily as a negative control for S1P1 signaling studies. It weakly binds to the S1P1 receptor with a Ki value of 4.6 µM for the human receptor . The compound interacts with the S1P1 receptor, but due to its weak binding affinity, it does not significantly alter the receptor’s activity. This makes it useful for distinguishing specific effects of active S1P1 antagonists in experimental settings .

Cellular Effects

W140 (trifluoroacetate salt) has been studied for its effects on various cell types and cellular processes. As a negative control, it does not induce significant changes in cell signaling pathways, gene expression, or cellular metabolism. This property allows researchers to compare the effects of active S1P1 antagonists with those of W140 (trifluoroacetate salt) to better understand the specific actions of the active compounds .

Molecular Mechanism

The molecular mechanism of W140 (trifluoroacetate salt) involves its interaction with the S1P1 receptor. Although it binds weakly to the receptor, it does not cause significant inhibition or activation. This weak binding is crucial for its role as a negative control, as it ensures that any observed effects in experiments are due to the active compounds rather than W140 (trifluoroacetate salt) itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of W140 (trifluoroacetate salt) remain consistent over time due to its stability. The compound does not degrade rapidly, ensuring reliable results in both short-term and long-term studies. Its stability allows researchers to use it as a control in various experimental conditions without concerns about degradation affecting the outcomes .

Dosage Effects in Animal Models

Studies involving W140 (trifluoroacetate salt) in animal models have shown that its effects remain minimal across different dosages. As a negative control, it does not exhibit significant toxic or adverse effects even at high doses. This characteristic is essential for its use in comparative studies to evaluate the safety and efficacy of active S1P1 antagonists .

Metabolic Pathways

W140 (trifluoroacetate salt) is not significantly involved in metabolic pathways due to its role as a negative control. It does not interact with enzymes or cofactors in a manner that alters metabolic flux or metabolite levels. This property ensures that any observed metabolic changes in experiments are attributable to the active compounds being studied .

Transport and Distribution

Within cells and tissues, W140 (trifluoroacetate salt) is transported and distributed without significant interaction with transporters or binding proteins. Its localization and accumulation are minimal, further supporting its role as a negative control in experimental settings. This ensures that any observed effects are due to the active compounds rather than W140 (trifluoroacetate salt) itself .

Subcellular Localization

W140 (trifluoroacetate salt) does not exhibit specific subcellular localization or targeting signals. It remains uniformly distributed within cells, without significant post-translational modifications directing it to specific compartments or organelles. This uniform distribution is advantageous for its use as a negative control, as it does not interfere with the localization or activity of active compounds being studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of W140 trifluoroacetate salt involves the synthesis of its parent compound, followed by the formation of the trifluoroacetate salt. The synthesis typically begins with the reaction of appropriate starting materials under controlled conditions to form the desired intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt.

Industrial Production Methods: Industrial production of trifluoroacetate salts, including W140 trifluoroacetate salt, often involves the neutralization of trifluoroacetic acid with an alkaline agent in an alcohol medium. The water formed during the reaction is removed by azeotropic distillation, and the remaining mixture is treated with a hydrocarbon to separate the crystals of the anhydrous salt .

Chemical Reactions Analysis

Types of Reactions: W140 trifluoroacetate salt can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The trifluoroacetate salt can be hydrolyzed to release trifluoroacetic acid and the parent compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetate salt.

Major Products Formed:

Comparison with Similar Compounds

    W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.

    Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.

    Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.

Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .

Properties

IUPAC Name

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWCNCPWPLHFEX-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909725-64-0
Record name Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909725-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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